
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters. This compound features a benzoyl group attached to a phenyl ring, which is further connected to another benzoylbenzene moiety through a carbothioate linkage. The presence of multiple aromatic rings and the thioester functional group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate typically involves the reaction of 4-benzoylphenyl thiol with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thioester group in S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It can also serve as a model compound to investigate the behavior of thioesters in enzymatic reactions.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are exploring its use in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Benzoylbenzoic acid: Similar structure but lacks the thioester group.
4-Benzoylphenyl thiol: Contains the thiol group instead of the thioester.
4-Benzoylbenzoyl chloride: Precursor in the synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate.
Uniqueness: this compound is unique due to the presence of both benzoyl and thioester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
112013-25-9 |
|---|---|
Formule moléculaire |
C27H18O3S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
S-(4-benzoylphenyl) 4-benzoylbenzenecarbothioate |
InChI |
InChI=1S/C27H18O3S/c28-25(19-7-3-1-4-8-19)21-11-13-23(14-12-21)27(30)31-24-17-15-22(16-18-24)26(29)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
PTGTVJNMMQUQKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





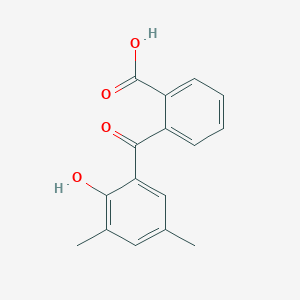
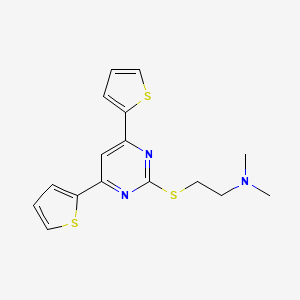
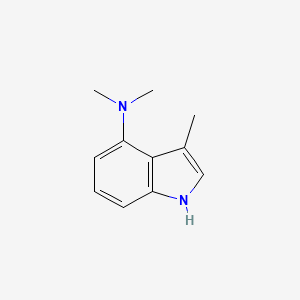

![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
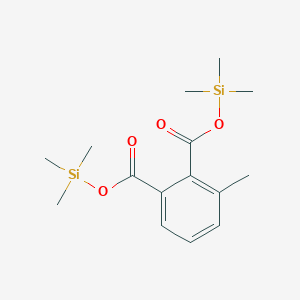
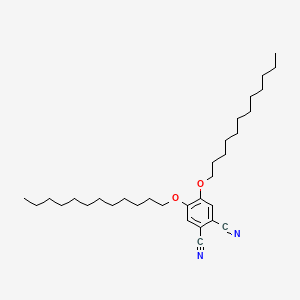
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
